(2-Fluorophenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

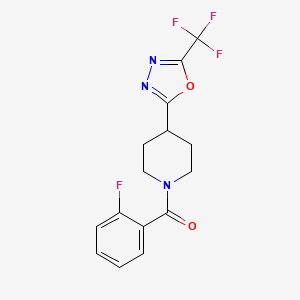

The compound (2-fluorophenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone features a piperidine scaffold linked to a 1,3,4-oxadiazole ring substituted with a trifluoromethyl (-CF₃) group and a 2-fluorophenyl methanone moiety. This structure combines a heterocyclic oxadiazole (known for metabolic stability and hydrogen-bonding capacity) with fluorine-containing substituents, which enhance lipophilicity and resistance to oxidative metabolism . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with bioactive molecules targeting enzymes or receptors requiring aromatic and electron-deficient heterocyclic interactions .

Properties

IUPAC Name |

(2-fluorophenyl)-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F4N3O2/c16-11-4-2-1-3-10(11)13(23)22-7-5-9(6-8-22)12-20-21-14(24-12)15(17,18)19/h1-4,9H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCSEJSBRFPOQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F4N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-Fluorophenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone represents a novel class of chemical entities that have garnered attention for their potential biological activities. This compound incorporates a fluorophenyl group and a trifluoromethyl-substituted oxadiazole moiety, which are known to enhance pharmacological properties. Understanding the biological activity of this compound is essential for exploring its therapeutic potential.

Biological Activity Overview

Research has indicated that compounds containing oxadiazole derivatives exhibit various biological activities, including antitumor , antimicrobial , and anti-inflammatory effects. The incorporation of trifluoromethyl groups often enhances these activities due to increased lipophilicity and metabolic stability.

Antitumor Activity

Several studies have reported that oxadiazole derivatives exhibit significant antitumor activity. For instance, compounds similar to the one have shown antiproliferative effects against various cancer cell lines, including HCT-116 and PC-3. The cytotoxicity was evaluated using the MTT assay, revealing effective inhibition of cell growth at specific concentrations.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | HCT-116 | 13.62 |

| 2 | PC-3 | 21.74 |

These findings suggest that the oxadiazole structure is crucial for the observed antitumor effects, with the trifluoromethyl group further enhancing potency .

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been investigated. In vitro studies demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal properties against various strains. The structure–activity relationship (SAR) studies indicated that electron-withdrawing groups like trifluoromethyl enhance antimicrobial efficacy.

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Bacterial | 15 µg/mL |

| B | Fungal | 10 µg/mL |

These results highlight the potential of this compound as a candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

In vivo studies have shown that oxadiazole derivatives exhibit anti-inflammatory effects. For example, compounds demonstrated significant inhibition of paw edema in animal models when administered at specific doses. The results indicated a mean edema inhibition ranging from 23.6% to 82.3%, compared to standard anti-inflammatory drugs like indomethacin.

Case Studies and Research Findings

A comprehensive review of literature demonstrates that compounds with similar structures have been synthesized and evaluated for their biological activities. Notably, the inclusion of fluorine atoms has been linked to improved interactions with biological targets due to enhanced electronegativity and steric effects.

Key Findings:

- Antitumor Activity : Compounds exhibited IC50 values in low micromolar ranges against cancer cell lines.

- Antimicrobial Efficacy : Effective against both bacterial and fungal strains with MIC values indicating potent activity.

- Anti-inflammatory Properties : Significant reduction in inflammation in animal models suggests therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Key Observations

Heterocycle Impact :

- The target’s 1,3,4-oxadiazole (O-atom) offers distinct electronic properties compared to thiadiazole (S-atom) analogs (e.g., ). Oxygen’s higher electronegativity may reduce polarizability but improve hydrogen-bond acceptor capacity, critical for target binding .

- Imidazopyridazine in compound 72 () introduces a fused bicyclic system, likely increasing steric hindrance but enabling π-π stacking with aromatic residues in enzymes .

Substituent Effects :

- The -CF₃ group on the oxadiazole enhances lipophilicity (logP) and metabolic stability compared to furan () or methylphenyl groups (). This aligns with the role of -CF₃ in improving blood-brain barrier penetration in CNS-targeting drugs .

- The 2-fluorophenyl moiety may enhance binding to fluorophilic regions in proteins, a feature absent in methylpiperidine () or methoxyphenyl () analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.